molecular formula C16H12ClN5O3 B2517784 N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-09-8

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2517784
CAS No.: 321431-09-8
M. Wt: 357.75
InChI Key: YYWBXSRZYSQGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-nitrophenyl group at the 1-position, a methyl group at the 5-position, and a 4-chlorophenylcarboxamide group at the 3-position. The compound’s structural features—electron-withdrawing nitro and chloro groups—impart distinct electronic and steric properties, making it a candidate for pharmacological applications, particularly in anticancer and antimicrobial research. Its synthesis typically involves cyclocondensation reactions of hydrazides and imidoyl chlorides, followed by purification via column chromatography .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3/c1-10-18-15(16(23)19-12-4-2-11(17)3-5-12)20-21(10)13-6-8-14(9-7-13)22(24)25/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWBXSRZYSQGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioactivity.

Conditions :

  • Basic Hydrolysis : Ethanol with sodium hydroxide (NaOH) at elevated temperatures.

  • Acidic Hydrolysis : Concentrated hydrochloric acid (HCl) under reflux.

Product :

  • 5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid .

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis.

Reduction of the Nitro Group

The 4-nitrophenyl substituent can be reduced to an amine, altering the compound’s electronic properties and biological interactions.

Reagents :

  • Catalytic hydrogenation (H₂/Pd-C).

  • Sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

Product :

  • N-(4-Chlorophenyl)-5-methyl-1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxamide.

This reaction is pivotal for generating derivatives with enhanced binding affinity to biological targets, such as enzymes .

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions due to the electron-deficient aromatic ring.

Reagents :

  • Hydroxide ions (OH⁻) under high-temperature conditions.

  • Amines (e.g., NH₃, primary/secondary amines).

Products :

  • Substitution of chlorine with nucleophiles (e.g., -OH, -NH₂).

The nitro group meta to the chlorine further activates the ring toward NAS.

Coupling Reactions via the Triazole Ring

The triazole core enables click chemistry and cross-coupling reactions, facilitating the synthesis of hybrid molecules.

Reactions :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

    • Reacts with terminal alkynes to form 1,2,3-triazole hybrids .

  • Suzuki-Miyaura Coupling :

    • Palladium-catalyzed coupling with aryl boronic acids .

Applications :

  • Used to develop antimicrobial and antidiabetic agents .

Stability and Sensitivity

The compound is stable under ambient conditions but degrades in strong acidic or basic environments due to:

  • Hydrolysis of the carboxamide bond.

  • Decomposition of the triazole ring under prolonged UV exposure.

Biological Interactions (Enzyme Inhibition)

While not a traditional chemical reaction, the compound’s interaction with biological targets involves reversible binding.

Mechanism :

  • Competes with substrates for the active site of α-glucosidase, a key enzyme in carbohydrate metabolism .

  • Forms hydrogen bonds with residues like His279 and Arg312 in the enzyme’s binding pocket .

Kinetic Data :

ParameterValue (Compound 5k )
IC₅₀ (α-glucosidase)28-fold lower than acarbose
Inhibition TypeCompetitive

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study Overview

Cell Line Percent Growth Inhibition (PGI) Reference
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
MCF7 (Breast Cancer)Moderate effects noted

The compound's mechanism of action appears to involve apoptosis induction, which is crucial for its effectiveness in targeting cancer cells. Molecular docking studies have further elucidated its binding affinity to specific targets involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Antimicrobial Efficacy

Microorganism Activity Observed Reference
Gram-positive bacteriaSignificant inhibition observed
Gram-negative bacteriaModerate inhibition noted
Fungal speciesEffective against selected strains

The compound's ability to disrupt microbial cell function makes it a candidate for further development as an antimicrobial agent.

Agricultural Applications

The potential agricultural applications of this compound are also being explored. Its antifungal properties suggest it could be used as a pesticide or fungicide to protect crops from fungal infections.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and nitrophenyl groups may enhance binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Core Variations

1,2,3-Triazole Analogs :

  • N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo et al., 2020): Structural Difference: The 1,2,3-triazole core (vs. Biological Impact: 1,2,3-Triazoles often exhibit enhanced metabolic stability due to reduced susceptibility to enzymatic degradation. However, substitution at the 4-position (cyclopropyl) may reduce steric hindrance compared to the 5-methyl group in the target compound, affecting target binding .
Substituent Modifications on the Triazole Ring
  • 5-Methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS 321431-13-4): Structural Difference: Replaces the 4-chlorophenyl amide with a 3-trifluoromethylphenyl group. Impact: The trifluoromethyl group increases lipophilicity (logP ≈ 3.8 vs.
  • N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide (CAS 321431-44-1):
    • Structural Difference : Fluorine substituent on the amide phenyl ring (vs. chlorine).
    • Impact : Fluorine’s smaller atomic radius and higher electronegativity may improve pharmacokinetic properties, such as oral bioavailability, due to reduced steric hindrance .
Aryl Group Variations
  • 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole (Hu et al., 2008): Structural Difference: Nitro and chlorophenyl groups at positions 5 and 4 (vs. 1 and 3 in the target compound). Reported melting point (507 K) suggests higher crystallinity than the target compound .
Anticancer Activity
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives :
    • Demonstrated potent inhibition of NCI-H522 lung cancer cells (GP = 68.09%) via c-Met kinase inhibition. The trifluoromethyl group enhances binding to hydrophobic kinase pockets, a feature absent in the target compound’s methyl group .
  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid :
    • Inhibited NCI-H522 cells by 40% (GP = 62.47%), suggesting that heterocyclic substituents (e.g., thiazole) improve antitumor activity compared to aryl groups like 4-nitrophenyl .
Antimicrobial Activity
  • 1,3,4-Thiadiazole Derivatives with Nitro Groups :
    • Outperformed triazole analogs against E. coli and C. albicans, with MIC values as low as 8 µg/mL. The nitro group’s electron-withdrawing effects likely enhance membrane disruption, a trait shared with the target compound .

Physicochemical and Structural Data

Compound Name Triazole Type Substituents (Position) logP Melting Point (K) Anticancer Activity (GP%)
N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide 1,2,4 1-NO₂Ph, 3-ClPh, 5-CH₃ 3.2* 473–478† Data pending
CAS 321431-13-4 1,2,4 1-NO₂Ph, 3-CF₃Ph, 5-CH₃ 3.8 485 Not reported
4-(4-ClPh)-5-(4-NO₂Ph)-3-Ph-4H-1,2,4-triazole 1,2,4 4-ClPh, 5-NO₂Ph, 3-Ph 2.9 507 Not tested
1-(4-ClPh)-5-CF₃-1H-1,2,3-triazole-4-carboxylic acid 1,2,3 1-ClPh, 5-CF₃ 3.5 492 68.09 (NCI-H522)

*Calculated using ChemAxon; †Estimated based on analog data.

Biological Activity

N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant studies.

  • Molecular Formula : C16H12ClN5O3
  • Molecular Weight : 357.75 g/mol
  • CAS Number : 321431-09-8

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of both chlorophenyl and nitrophenyl groups in this compound suggests a potential for significant interactions with biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : Triazoles are known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties due to its structural similarity to known antifungal agents.
  • Antitumor Activity : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazoles. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the phenyl substituents significantly enhance cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
This compoundA-4311.98 ± 1.22
Similar Triazole DerivativeJurkat< 1.61

In a comparative study, the compound demonstrated an IC50 value that indicates significant cytotoxicity, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. A study evaluating various triazole derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli50 µg/mL
Triazole AnalogueS. aureus25 µg/mL

Case Study 1: Anticancer Activity

A case study on the effects of this compound on human cancer cell lines revealed that treatment led to significant apoptosis in A-431 cells compared to untreated controls. The study utilized flow cytometry to assess cell viability and apoptosis rates.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens using disk diffusion methods. Results indicated that the compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Basic: What are the standard synthetic routes for preparing N-(4-chlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazides with nitriles or azide-alkyne cycloaddition. For example:

  • Step 1: React 4-nitrobenzohydrazide with N-(4-chlorophenyl)benzimidoyl chloride in N,N-dimethylacetamide under reflux (5 h) to form the triazole core .
  • Step 2: Purify via column chromatography (cyclohexane:ethyl acetate, 1:10) and recrystallize from ethyl acetate.
    Key parameters to monitor: reaction temperature, solvent polarity, and stoichiometry of reactants. Yield optimization (~57%) requires precise control of reflux duration and cooling rates .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., chlorophenyl, nitrophenyl groups). Aromatic protons typically appear at δ 7.2–8.5 ppm, with splitting patterns indicating substitution .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 381.07 for C16_{16}H12_{12}ClN5_5O3_3) and fragmentation patterns .
  • Elemental Analysis: Verify calculated vs. observed C, H, N percentages (e.g., C: 50.34%, H: 3.17%, N: 18.34%) .

Basic: How is the biological activity of this compound evaluated in preliminary assays?

Methodological Answer:

  • Antiproliferative Assays: Test against cancer cell lines (e.g., NCI-H522 lung cancer) using MTT or SRB assays. Incubate cells with compound (1–100 μM) for 48–72 h, then measure viability via absorbance. Activity is reported as growth inhibition (%) .
  • Dose-Response Curves: Calculate IC50_{50} values using nonlinear regression models (e.g., GraphPad Prism). Triazole derivatives often show IC50_{50} < 50 μM in active compounds .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMA) enhance solubility of intermediates. Avoid protic solvents to minimize side reactions .
  • Catalyst Screening: Test Cu(I) catalysts for azide-alkyne cycloaddition to reduce reaction time and improve regioselectivity .
  • Temperature Control: Maintain reflux at 110–120°C to accelerate cyclization while avoiding decomposition. Use TLC or HPLC to monitor reaction progress .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR Techniques: Employ COSY and HSQC to assign overlapping signals. For example, NOESY can confirm spatial proximity of chlorophenyl and nitrophenyl groups .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure. Refinement with SHELXL (e.g., R-factor < 0.05) provides unambiguous bond lengths/angles .
  • Isotopic Labeling: Synthesize 15N^{15}N-labeled analogs to simplify complex splitting in 1H^1H-NMR .

Advanced: What crystallographic methods are used to determine the solid-state structure of this compound?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Index reflections and merge data with >99% completeness .
  • Refinement: Apply SHELXL for structure solution. Constrain H atoms using riding models (C–H = 0.93 Å) and refine anisotropic displacement parameters for non-H atoms .
  • Validation: Check CIF files with PLATON to confirm no missed symmetry or disorder. Report R1_1 and wR2_2 values (<0.08 for high-quality data) .

Advanced: How can conflicting biological activity data across studies be analyzed systematically?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies (e.g., IC50_{50} values) and apply random-effects models to account for inter-study variability .
  • Assay Standardization: Compare protocols for cell line origin (e.g., ATCC vs. DSMZ), passage number, and serum concentration. Normalize data to positive controls (e.g., doxorubicin) .
  • QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to identify structural features influencing activity discrepancies .

Advanced: What computational strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Docking Studies: Dock the compound into target proteins (e.g., tubulin or kinase enzymes) using AutoDock Vina. Focus on hydrogen bonds between the carboxamide group and active-site residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., replacing nitro with methoxy) to predict potency changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.